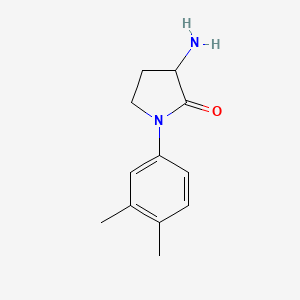

3-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one

描述

属性

IUPAC Name |

3-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-8-3-4-10(7-9(8)2)14-6-5-11(13)12(14)15/h3-4,7,11H,5-6,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXJUXAAMOAVPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCC(C2=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dimethylbenzaldehyde with an appropriate amine, followed by cyclization, can yield the desired pyrrolidinone derivative. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of efficient catalysts to maximize the yield and minimize by-products .

化学反应分析

Types of Reactions

3-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form corresponding alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohols .

科学研究应用

Research indicates that 3-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one exhibits significant anticancer and antimicrobial properties. The following sections detail these activities based on empirical data.

Anticancer Activity

-

Cell Viability Studies

- The compound has been tested against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). In studies, it demonstrated cytotoxic effects at concentrations as low as 100 µM, leading to significant reductions in cell viability compared to controls.

-

Mechanism of Action

- The mechanism underlying its anticancer activity appears to involve the inhibition of specific signaling pathways related to cell proliferation and survival. Molecular docking studies suggest that the compound interacts with key proteins involved in these pathways.

-

Comparative Efficacy

- In comparative studies, this compound showed an IC50 value significantly lower than that of standard chemotherapeutic agents like cisplatin and doxorubicin, indicating its potential as a novel anticancer agent.

Antimicrobial Activity

-

Pathogen Testing

- The compound has been evaluated against various pathogens, including Klebsiella pneumoniae and Staphylococcus aureus. It exhibited effective growth inhibition at varying concentrations.

-

Inhibition Studies

- In vitro studies demonstrated that the compound inhibits bacterial growth by disrupting cellular processes essential for survival and replication.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

-

Anticancer Properties

- A study conducted on A549 cells revealed that treatment with the compound at 100 µM resulted in a notable reduction in cell viability by approximately 70% after 24 hours.

-

Antimicrobial Efficacy Assessment

- In tests against Staphylococcus aureus, the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as an antimicrobial agent.

Summary of Biological Activities

| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |

| Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |

| Antimicrobial | Staphylococcus aureus | Varies | Effective growth inhibition |

Comparative Efficacy Against Cancer Cell Lines

| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| This compound | X | Cisplatin | Y |

| Other Derivative A | Z | Doxorubicin | W |

作用机制

The mechanism of action of 3-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrrolidinone ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

相似化合物的比较

Structural and Physicochemical Properties

The table below compares key structural features and predicted physicochemical properties of 3-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one with analogs:

*Calculated based on molecular formula. †Estimated from analogs (e.g., fluorophenyl derivative ). ‡Inferred from amino-pyrrolidinone analogs .

Key Observations:

- Substituent Effects : The 3,4-dimethylphenyl group in the target compound increases molar mass and lipophilicity compared to the 2-fluorophenyl analog . Electron-donating methyl groups may enhance π-π stacking interactions in biological targets compared to electron-withdrawing fluorine.

- Amino Group Position: The 3-amino substitution (target compound) vs.

Pharmacological Activity

Anti-Alzheimer’s Potential

Pyrrolidin-2-one derivatives with bulky aryl substituents, such as 1-(3,4-dimethoxybenzyl)-3-(piperidinyl)-pyrrolidin-2-one (compound 10b in ), exhibit potent AChE inhibition (IC₅₀ values comparable to donepezil). The 3,4-dimethoxybenzyl group in these analogs enhances binding to AChE’s peripheral anionic site, suggesting that the 3,4-dimethylphenyl group in the target compound could similarly improve activity over simpler phenyl derivatives .

Comparative Efficacy

- Fluorophenyl Analog : No direct activity data are provided, but fluorine’s electronegativity may improve metabolic stability and blood-brain barrier penetration.

- Methoxybenzyl Derivatives : Exhibit IC₅₀ values in the nanomolar range, outperforming unsubstituted phenyl analogs. This highlights the importance of aryl substituent bulk and electronic properties.

生物活性

3-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidinone ring with an amino group and a dimethyl-substituted phenyl moiety, which contribute to its chemical reactivity and biological profile. Its molecular formula is , indicating the presence of nitrogen and oxygen that are crucial for its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site of specific enzymes, preventing substrate binding and catalytic activity.

- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing signal transduction pathways related to mood disorders and other neurological conditions .

Biological Activity Overview

Research has indicated several key areas where this compound demonstrates notable biological activity:

1. Anticancer Activity

Studies have shown that derivatives of pyrrolidinone compounds exhibit significant inhibition of cancer cell proliferation. For instance, related compounds have demonstrated cytotoxic effects on breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cells, with some derivatives showing IC50 values in the micromolar range .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 1f | MDA-MB-231 | 25 | Inhibits invasion and gelatinase activity |

| 4b | PDAC PANC-1 | >100 | Inhibits invasion only |

2. Anti-inflammatory Properties

The compound has been explored for its potential anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

3. Neurological Applications

Due to its structural characteristics, there is potential for this compound to interact with neurotransmitter systems. This could lead to applications in treating mood disorders or neurodegenerative diseases .

Case Studies

Several studies have focused on the biological activities of related pyrrolidinone derivatives:

- Study on MDA-MB-231 Cells : A study evaluated the binding affinity and cellular activity of various pyrrolidinone compounds, revealing that certain derivatives inhibited cell proliferation significantly while others did not exhibit cytotoxicity even at high concentrations .

- Enzyme Interaction Studies : Research has indicated that specific substitutions on the phenyl ring influence the binding affinity toward target enzymes, suggesting a structure-activity relationship that could guide future drug design efforts .

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one, and how is structural confirmation achieved?

- Answer : The synthesis typically involves cyclization reactions of substituted pyrrolidinone precursors. For example, ultrasound-promoted methods (as demonstrated for structurally similar compounds) can enhance reaction efficiency by reducing side products . Characterization relies on 13C NMR to confirm the carbonyl group (δ ~170 ppm) and aromatic substituents (δ 120–140 ppm) . X-ray powder diffraction (XRPD) is critical for resolving crystallographic details, with peak intensity tables (e.g., 2θ values) providing phase identification .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : While specific hazard data for this compound is limited, analogs like 3-amino-1-hydroxy-pyrrolidin-2-one highlight the need for standard precautions:

- Use fume hoods to avoid inhalation .

- Wear nitrile gloves and lab coats to prevent skin contact .

- Store in airtight containers under inert gas (e.g., N₂) to mitigate degradation .

Advanced Research Questions

Q. How can catalytic systems improve the synthetic yield of this compound?

- Answer : Heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ (used in analogous pyrrolidinone syntheses) enhance regioselectivity and reduce reaction times. Optimize conditions by:

- Varying catalyst loading (e.g., 5–15 mol%) to balance cost and efficiency .

- Monitoring temperature (80–120°C) to prevent byproduct formation .

- Employing green solvents (e.g., ethanol/water mixtures) to improve sustainability .

Q. How should researchers address discrepancies between experimental NMR data and computational predictions?

- Answer : Contradictions often arise from solvent effects or conformational flexibility. Mitigation strategies include:

- Comparing experimental 13C NMR (e.g., δ 27.66 ppm for methyl groups ) with DFT-calculated shifts (using software like Gaussian or ORCA).

- Validating proton coupling constants via 2D NMR (e.g., HSQC, HMBC) to resolve stereochemical ambiguities .

Q. What crystallographic techniques are effective for elucidating the solid-state structure of this compound and its derivatives?

- Answer : Single-crystal X-ray diffraction (SC-XRD) remains the gold standard. Key steps:

- Grow high-quality crystals via slow evaporation (e.g., using CHCl₃/hexane mixtures) .

- Refine structures using SHELXL for small-molecule resolution, ensuring R-factors < 5% .

- Cross-validate with XRPD to confirm phase purity and detect polymorphs .

Methodological Notes

- Spectral Reference Tables : For 13C NMR, key peaks include the lactam carbonyl (δ ~170 ppm) and aromatic carbons (δ 120–140 ppm) .

- Catalytic Optimization : Track yield improvements using HPLC (C18 columns, acetonitrile/water mobile phase) .

- Crystallography : Report space groups (e.g., P2₁/c) and hydrogen-bonding networks to inform stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。